Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Description
The compound "Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)phenyl-" is a complex heterocyclic molecule featuring a fused pyrano-furo-pyridine core. Key structural attributes include an amino group at position 1, dimethyl substituents at positions 8 and 8, and a propyl chain at position 3. The phenyl-methanone moiety at position 2 contributes to its aromatic character.
Properties
CAS No. |
172985-21-6 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H24N2O3/c1-4-8-16-15-12-26-22(2,3)11-14(15)17-18(23)20(27-21(17)24-16)19(25)13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12,23H2,1-3H3 |
InChI Key |
ABENXYIRKLNIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furo-pyrano-pyridine core . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variants
- Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl): This analogue replaces the phenyl group with a 4-chlorophenyl moiety and introduces a 2-furanyl substituent at position 4.
- (±) 2,7-Dimethyl-6-(thiophen-2-ylmethyl)-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (15j): Features a thiophene-methyl group and lacks the amino and propyl substituents. The thiophene moiety may improve lipophilicity, influencing pharmacokinetic properties .
Thermal and Stability Properties
- Di(1H-tetrazol-5-yl) methanone oxime: A structurally distinct methanone derivative stabilized by extensive hydrogen bonding, decomposing at 288.7°C. This highlights how hydrogen-bonding networks in analogues can enhance thermal stability compared to the target compound, which lacks such groups .
Functional Analogues in Other Heterocyclic Systems
Benzofuran-Based Methanones
- (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl) methanone (A1): Contains a benzofuran core with a morpholino group, which may enhance solubility.
UV-Absorbing Methanones
- Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenyl methanone): A commercial UV absorber with a long alkoxy chain, enabling compatibility with polymers. The hydroxyl group facilitates hydrogen bonding, contrasting with the target compound’s amino group, which may prioritize biological over material applications .
Physicochemical and Application Differences
Research Findings and Implications
- Synthetic Challenges: highlights rearrangement risks during synthesis of methanone derivatives, suggesting that the target compound’s stability during preparation may require optimized conditions .
- Biological Potential: Pyrano-furo-pyridones with substituents like thiophene or pyridine (e.g., (±)-15j) are often screened for bioactivity, implying the target compound’s amino and propyl groups could be tailored for drug discovery .
- Material Science Gaps: Unlike UV-absorbing methanones (e.g., Chimassorb®81), the target compound lacks hydroxyl/alkoxy groups critical for photostability, limiting its utility in material science .
Biological Activity
Methanone, specifically the compound known as (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 443.34 g/mol. The unique structure of this compound features multiple heterocyclic rings, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23BrN2O3 |
| Molecular Weight | 443.34 g/mol |
| CAS Number | 172985-22-7 |
Synthesis Methods
The synthesis of Methanone typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Furo[2,3-b]pyridine Core : This involves cyclization reactions and the introduction of various functional groups.
- Amination and Bromination : Key steps include the amination of the core structure and bromination to introduce the bromophenyl group.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Anticancer Properties
Research indicates that compounds containing the furo[2,3-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study published in MDPI demonstrated that derivatives of furo[2,3-b]pyridines showed promising results against breast cancer cell lines with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
Methanone has also been investigated for its antimicrobial properties:
- Mechanism of Action : The compound is thought to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Case Study : In a study evaluating various derivatives, some showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
Other Biological Activities
In addition to anticancer and antimicrobial properties, Methanone has been explored for:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity through modulation of inflammatory pathways.
- Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, although more studies are needed to confirm these findings.
Research Findings
Recent studies have highlighted the following findings regarding Methanone's biological activity:
- Antiproliferative Activity : Significant effects on cancer cell lines with varying degrees of potency.
- Antimicrobial Efficacy : Effective against several bacterial strains with potential applications in antibiotic development.
- Structural Activity Relationship (SAR) : Investigations into how structural modifications affect bioactivity have been crucial in optimizing compound efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
